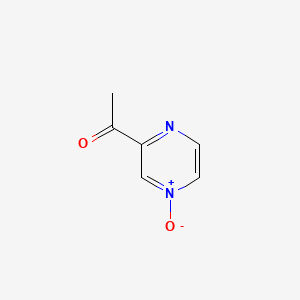
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are cyclic amides. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidinones typically involves the cyclization of β-amino acids or their derivatives. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene. The specific conditions for synthesizing 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) would depend on the starting materials and desired stereochemistry.
Industrial Production Methods
Industrial production of azetidinones may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions and purification processes to ensure the desired product quality.
化学反应分析
Types of Reactions
Azetidinones can undergo various chemical reactions, including:
Oxidation: Conversion to oxazolidinones or other oxidized derivatives.
Reduction: Reduction to β-amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution at the carbonyl carbon or other positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce β-amino alcohols.
科学研究应用
Azetidinones, including 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI), have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets.
Medicine: Potential therapeutic agents due to their biological activities.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of azetidinones involves their interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific compound and its biological activity. For example, some azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
相似化合物的比较
Similar Compounds
β-Lactams: A class of antibiotics that includes penicillins and cephalosporins.
Oxazolidinones: Another class of antibiotics with a different mechanism of action.
Carbapenems: Broad-spectrum β-lactam antibiotics.
Uniqueness
2-Azetidinone,3,4-b
属性
CAS 编号 |
122717-18-4 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.241 |
IUPAC 名称 |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
InChI 键 |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
同义词 |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)




